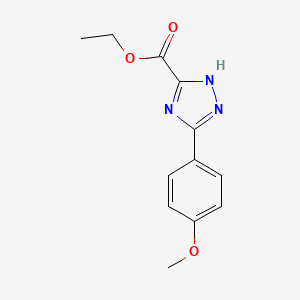
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .
Molecular Structure Analysis
Triazole rings have a ring structure consisting of three nitrogen atoms and two carbon atoms . The exact molecular structure of “this compound” would require more specific information or experimental data.科学的研究の応用
Synthesis Techniques and Chemical Properties
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate and its derivatives are significant in chemical synthesis. Chen, Liu, and Chen (2010) explored the synthesis of related triazole compounds using "click chemistry," highlighting the efficiency of this method in producing triazoles with high yields (Chen, Liu, & Chen, 2010). Khomenko, Doroschuk, and Lampeka (2016) demonstrated the synthesis of ethyl 1,2,4-triazole-3-carboxylates, valuable in organic synthesis (Khomenko, Doroschuk, & Lampeka, 2016).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, these compounds show promising biological activities. Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial properties, which could have implications for drug discovery (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Karayel (2021) studied benzimidazole derivatives containing triazole for their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
Structural and Molecular Studies
The structural properties of these compounds are crucial in understanding their interactions and stability. Dolzhenko et al. (2010) examined the molecular structure of a related compound, emphasizing the importance of intramolecular hydrogen bonding (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010). Ahmed et al. (2020) conducted a study on triazole derivatives, including analyses using Hirshfeld surface and DFT calculations, to understand π-hole tetrel bonding interactions (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, the derivatives of this compound are explored for various therapeutic applications. Gürbüz et al. (2020) investigated Schiff bases containing 1,2,4-triazole ring, highlighting their potential in treating various diseases (Gürbüz, Alkan, Manap, Kol, Özdemir, & Yüksek, 2020). Additionally, Salerno et al. (2004) synthesized triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating their significance in developing treatments for neurological disorders (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAPKYEPDRRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

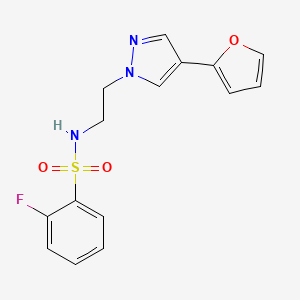
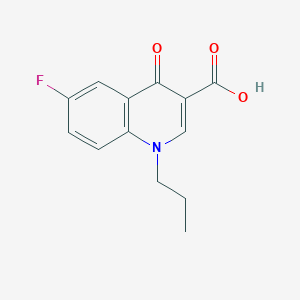
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
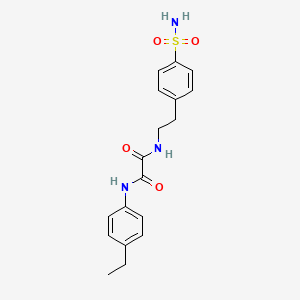
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
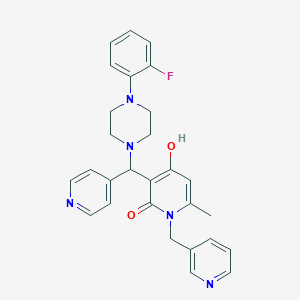
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792293.png)

![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)